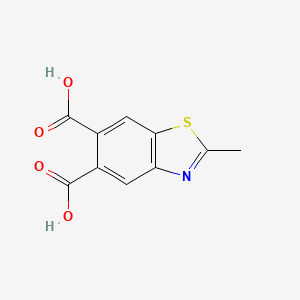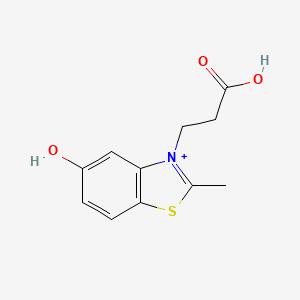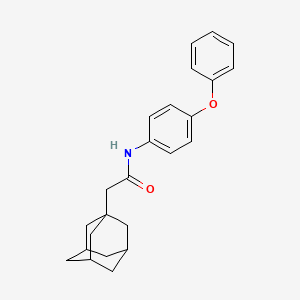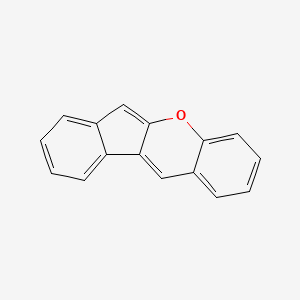
N-cyclohexyl-2-(naphthalen-1-ylcarbonyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a naphthalene ring system and a cyclohexylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE typically involves the amidation of naphthalene-1-carboxylic acid with cyclohexylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Studied for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthamide derivatives: Compounds like N-(1-Adamantanyl)-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide.
Quinolone-2-carboxamides: Known for their potential as MmpL3 inhibitors.
4-Arylthiazole-2-carboxamides: Another class of compounds with similar biological activities.
Uniqueness
N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE stands out due to its specific structural features, such as the combination of a naphthalene ring and a cyclohexylcarbamoyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H21N3O2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(naphthalene-1-carbonylamino)urea |
InChI |
InChI=1S/C18H21N3O2/c22-17(16-12-6-8-13-7-4-5-11-15(13)16)20-21-18(23)19-14-9-2-1-3-10-14/h4-8,11-12,14H,1-3,9-10H2,(H,20,22)(H2,19,21,23) |
Clé InChI |
AZYOWBFXTUOITR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12477295.png)
![9-(3-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12477304.png)
![N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide](/img/structure/B12477337.png)
![N,N-dimethyl-N'-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B12477342.png)

![1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12477349.png)

![2-[(4-Aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12477353.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12477360.png)
![2-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12477361.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B12477373.png)
![17-Benzyl-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12477381.png)

